2-chloro-6-fluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide
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Overview
Description
2-chloro-6-fluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide typically involves the condensation of 2-aminopyridine derivatives with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . The reaction conditions usually involve elevated temperatures and the use of neutral or weakly basic organic solvents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The focus is on optimizing yield and purity while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-fluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
The reactions often require specific conditions such as controlled temperatures, pH levels, and the presence of catalysts or solvents. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions might need polar aprotic solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
2-chloro-6-fluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, which can lead to various biological effects. For example, it may inhibit the activity of cyclin-dependent kinases or modulate GABA receptors .
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A sedative used for the treatment of insomnia.
Alpidem: An anxiolytic agent.
Saripidem: Another anxiolytic compound.
Olprinone: A cardiotonic agent used in the treatment of heart failure.
Uniqueness
What sets 2-chloro-6-fluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide apart from these similar compounds is its unique combination of chemical groups, which confer distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClFN3O/c1-13-6-5-11-26-12-18(24-20(13)26)14-7-2-3-10-17(14)25-21(27)19-15(22)8-4-9-16(19)23/h2-12H,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGOIJMJCUKKQGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3NC(=O)C4=C(C=CC=C4Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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